molecular formula C5H2Cl2O2S B046211 4,5-dichlorothiophene-3-carboxylic Acid CAS No. 123418-70-2

4,5-dichlorothiophene-3-carboxylic Acid

Cat. No. B046211
M. Wt: 197.04 g/mol
InChI Key: BXCIVCFRSLPEFH-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carboxylic Acid is a compound that belongs to the class of organic chemicals known as thiophenes, which contain a sulfur atom in a five-membered ring. The presence of chlorine and carboxylic acid functional groups in its structure significantly influences its reactivity and physical properties, making it a compound of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 4,5-dichlorothiophene-2-carboxylic acid, a closely related compound, has been achieved from thiophene-2-carboxylic acid through a process involving esterification, chlorination, and hydrolysis. The chlorination step uses N-chlorosuccinimide as the chlorinating agent, offering high selectivity and yield under mild reaction conditions. This method presents a simplified operational procedure and uses readily available raw materials, suggesting its potential applicability for industrial production (Wang et al., 2014).

Molecular Structure Analysis

Research on thiophene derivatives, including those structurally similar to 4,5-dichlorothiophene-3-carboxylic Acid, emphasizes the significance of the thiophene core and its substituents on the compound's overall geometry and electronic properties. Molecular structure analysis typically involves computational methods and spectroscopy to understand the conformational preferences and electronic transitions within these molecules.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including halogenation, coupling, and decarboxylation, influenced by their functional groups. For instance, 3-thiophene carboxylic acids have been shown to undergo perarylation with aryl bromides in the presence of a palladium catalyst, resulting in tetraarylated products (Nakano et al., 2008). This type of reaction showcases the reactivity of the thiophene ring and its potential for creating complex aromatic systems.

Scientific Research Applications

Synthesis Routes and Applications

4,5-Dichlorothiophene-3-carboxylic Acid and its derivatives have been a focal point in chemical research due to their diverse applications. A prominent route involves the synthesis of 4,5-Dichlorothiophene-2-carboxylic acid from thiophene-2-carboxylic acid through a process involving esterification, chlorination, and hydrolysis, using N-chlorosuccinimide as the chlorinating agent. This method boasts high selectivity and yield, mild reaction conditions, and ease of operational procedure, making it suitable for industrial production (Wang, Ji, & Sha, 2014). Additionally, derivatives such as 4,5-dichloroisothiazole-3-carboxylic acid amides and esters have been synthesized, expanding the compound's utility in various chemical syntheses (Nechai, Dikusar, Potkin, & Kaberdin, 2004).

Complex Organic Compounds Formation

The compound serves as a precursor in the synthesis of intricate organic structures. Interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines leads to the formation of bicyclic derivatives, illustrating the compound's potential in creating complex organic molecules (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of 4,5-Dichlorothiophene-3-carboxylic Acid have been used in the rational assembly of Co/Cd-MOFs (Metal-Organic Frameworks), showcasing the compound's role in the creation of structures with varied topologies and potential applications in catalysis, gas storage, or separation technologies (Wang, Yi, Dang, Tian, & Sun, 2014).

Antimicrobial and Antioxidant Applications

Moreover, novel indolyl benzo[b][1,4]diazepins bearing a 2,5-dichlorothiophene moiety have been synthesized, exhibiting potent antimicrobial and antioxidant properties, highlighting the compound's relevance in pharmaceutical and biochemical applications (Biradar & Somappa, 2016).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

4,5-dichlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCIVCFRSLPEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372715
Record name 4,5-dichlorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichlorothiophene-3-carboxylic Acid

CAS RN

123418-70-2
Record name 4,5-dichlorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-3-thiophenecarboxylic acid
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